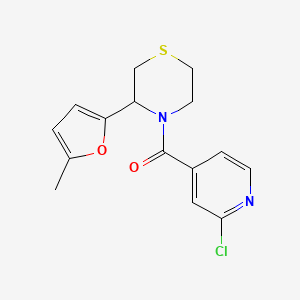
4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the cells, thereby disrupting their normal function and leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine has both biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and has shown potential as an anticancer agent. It has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine in lab experiments include its potential as an anticancer and antimicrobial agent, as well as its relatively low toxicity. However, the compound is not readily available and can be difficult to synthesize, which can limit its use in lab experiments.
Orientations Futures
There are several future directions for research on 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine. One direction is to further investigate its potential as an anticancer and antimicrobial agent, particularly in combination with other drugs. Another direction is to explore its potential use in other areas, such as in the treatment of inflammation and neurodegenerative diseases. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing the compound.
In conclusion, 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine is a chemical compound that has shown potential as an anticancer and antimicrobial agent. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. Further research is needed to explore its potential use in other areas and to develop more efficient methods for synthesizing the compound.
Méthodes De Synthèse
The synthesis of 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine has been achieved using different methods. One of the commonly used methods is the reaction between 2-chloronicotinic acid and 5-methylfurfurylamine in the presence of thionyl chloride and morpholine. Another method involves the reaction of 2-chloronicotinoyl chloride with 5-methylfurfurylthiol in the presence of triethylamine.
Applications De Recherche Scientifique
The 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine compound has been studied for its potential applications in various fields. It has been found to have antimicrobial properties and has been tested against different strains of bacteria and fungi. It has also been tested for its potential use as an anticancer agent and has shown promising results in inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
(2-chloropyridin-4-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-10-2-3-13(20-10)12-9-21-7-6-18(12)15(19)11-4-5-17-14(16)8-11/h2-5,8,12H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWOMBYURKMDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CSCCN2C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2832741.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide](/img/structure/B2832742.png)
![2-Chloro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]propanamide](/img/structure/B2832743.png)
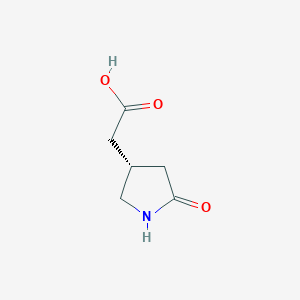
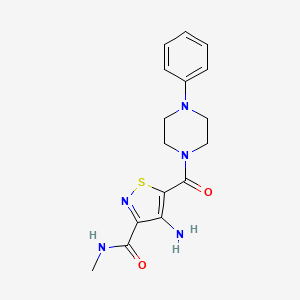
![N-(3-methoxybenzyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2832746.png)
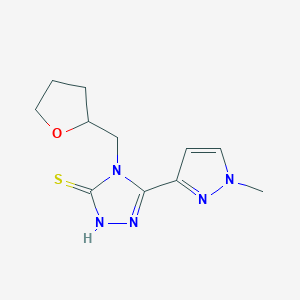
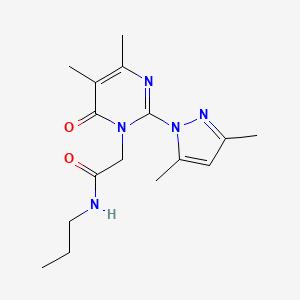
![3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2832755.png)

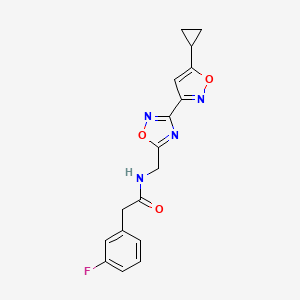
![5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2832761.png)
![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2832763.png)
![N-(2-furylmethyl)-4-{[4-oxo-2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2832764.png)